molecular formula C15H13BrO3 B113441 4-(2-Bromoethoxy)-4'-hydroxybenzophenone CAS No. 79578-62-4

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Cat. No.: B113441
CAS No.: 79578-62-4
M. Wt: 321.16 g/mol
InChI Key: LEVHOJCNGNSULG-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-4’-hydroxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and materials science, due to their photoprotective and chemical properties. This compound, in particular, is characterized by the presence of a bromoethoxy group and a hydroxy group attached to the benzophenone core, making it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzophenone+2-BromoethanolK2CO3,Reflux4-(2-Bromoethoxy)-4’-hydroxybenzophenone\text{4-Hydroxybenzophenone} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{4-(2-Bromoethoxy)-4'-hydroxybenzophenone} 4-Hydroxybenzophenone+2-BromoethanolK2​CO3​,Reflux​4-(2-Bromoethoxy)-4’-hydroxybenzophenone

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-4’-hydroxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethoxy, thioethoxy, or alkoxy derivatives of benzophenone.

    Oxidation: Products include benzophenone derivatives with ketone or aldehyde functionalities.

    Reduction: Products include benzophenone derivatives with alcohol functionalities.

Scientific Research Applications

4-(2-Bromoethoxy)-4’-hydroxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive compounds and molecular probes.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of photoprotective agents and UV filters.

    Industry: It is utilized in the production of polymers, coatings, and materials with enhanced UV resistance.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The bromoethoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethoxy)benzaldehyde
  • 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde
  • 1-(2-Bromoethoxy)-4-tert-butylbenzene
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Uniqueness

4-(2-Bromoethoxy)-4’-hydroxybenzophenone is unique due to the presence of both a bromoethoxy group and a hydroxy group on the benzophenone core. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structural features make it a valuable intermediate for the synthesis of complex molecules with diverse applications in various fields.

Properties

IUPAC Name

[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVHOJCNGNSULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Melting points (mp) were obtained on a capillary melting point apparatus and are uncorrected. Elemental analyses of all compounds prepared were within ±0.4% of calculated theoretical values. Reaction progress and purity of products were checked by analytical TLC using 0.2 mm silica gel plastic backed layers, and viewed under light of 254 nm wavelength. Proton NMR spectra were obtained at 90 mHz and EIMS were obtained using a direct ion probe. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone was prepared by acylation of 2-phenoxyethyl bromide with 4-hydroxybenzoic acid: mp 136°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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